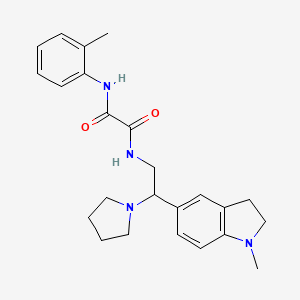

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(2-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O2/c1-17-7-3-4-8-20(17)26-24(30)23(29)25-16-22(28-12-5-6-13-28)18-9-10-21-19(15-18)11-14-27(21)2/h3-4,7-10,15,22H,5-6,11-14,16H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGFHOVQCDNOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indoline Derivative: Starting with 1-methylindoline, the compound undergoes functionalization to introduce the necessary substituents.

Pyrrolidine Introduction: The pyrrolidine moiety is introduced through nucleophilic substitution or addition reactions.

Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and o-toluidine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions, including temperature, pressure, and the use of catalysts to increase yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathway Modulation: It may influence biochemical pathways by altering the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

N1-(2-(1-methylindolin-5-yl)ethyl)-N2-(o-tolyl)oxalamide: Lacks the pyrrolidine moiety.

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(phenyl)oxalamide: Contains a phenyl group instead of the o-tolyl group.

Uniqueness

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is unique due to the presence of both the indoline and pyrrolidine moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Indoline moiety : This component is known for its role in various biological activities, including interactions with G protein-coupled receptors (GPCRs).

- Pyrrolidine group : Often associated with enhancing the pharmacological profile of compounds.

- Oxalamide functional group : Commonly found in kinase inhibitors, suggesting potential inhibitory effects on cellular signaling pathways.

The molecular formula for this compound is , with a molecular weight of approximately 368.49 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The oxalamide group is frequently involved in the inhibition of various kinases, which play crucial roles in cell signaling and regulation. This suggests that the compound may exhibit anti-cancer properties by disrupting pathways that promote tumor growth.

- GPCR Interaction : The indoline structure may facilitate interactions with GPCRs, which are vital for numerous physiological processes. This could lead to modulation of neurotransmitter release or hormone activity.

- Neuroprotective Effects : Preliminary studies indicate that derivatives of indoline can exhibit neuroprotective properties, potentially making this compound relevant in neurodegenerative disease research.

In Vitro Studies

Research has shown that compounds similar to this compound possess various pharmacological properties:

| Property | Description |

|---|---|

| Antitumor Activity | Inhibitory effects on cancer cell lines have been observed in preliminary studies. |

| Neuroprotective | Potential to protect neuronal cells from oxidative stress and apoptosis. |

| Anti-inflammatory | May reduce inflammatory markers in cell cultures, indicating possible therapeutic use in inflammatory diseases. |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(o-tolyl)oxalamide?

The synthesis involves multi-step reactions, starting with alkylation of indoline derivatives to introduce the pyrrolidine group, followed by oxalamide formation via condensation with oxalyl chloride and o-toluidine. Key parameters include:

- Temperature control : 0–5°C for amide bond formation to minimize side reactions.

- Solvent selection : Dichloromethane or DMF for solubility and reactivity .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Analytical confirmation via TLC, NMR, and LC-MS is critical .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

Use a combination of:

- NMR spectroscopy : Confirm proton environments (e.g., indoline aromatic protons at δ 6.8–7.2 ppm, pyrrolidine N-CH₂ at δ 2.5–3.5 ppm) .

- LC-MS : Verify molecular ion peak (m/z ≈ 406.53) and absence of byproducts.

- X-ray crystallography : Resolve 3D conformation to identify hydrogen-bonding motifs (e.g., oxalamide NH···O interactions) .

Q. What preliminary assays are recommended to assess biological activity?

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinase targets).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

- Molecular docking : Use AutoDock Vina to predict binding to targets like EGFR (PDB ID: 1M17). Focus on the oxalamide’s hydrogen-bonding capacity and pyrrolidine’s conformational flexibility .

- ADMET prediction : SwissADME to optimize logP (target ~3.5) and reduce CYP450 inhibition risks. Adjust substituents (e.g., o-tolyl vs. p-tolyl) to enhance bioavailability .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) to eliminate variability .

- Metabolite profiling : LC-HRMS to identify degradation products (e.g., hydrolyzed oxalamide) that may confound results .

- Target engagement assays : CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets .

Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

- Prodrug modification : Introduce ester groups at the oxalamide NH to enhance membrane permeability .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve aqueous solubility and half-life .

- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., pyrrolidine N-oxidation) and guide deuteration .

Q. What analytical techniques are critical for characterizing degradation pathways under physiological conditions?

- Forced degradation studies : Expose to pH 1–13, heat (40–60°C), and UV light. Monitor via:

- HPLC-PDA : Quantify degradation products (e.g., o-toluidine release at 254 nm).

- Mass spectrometry : Identify cleavage fragments (e.g., m/z 178.1 for indoline-pyrrolidine moiety) .

Methodological Considerations

Q. How to design a robust SAR study comparing analogs with varying substituents?

- Variable groups : Synthesize analogs with morpholine (vs. pyrrolidine) or m-tolyl (vs. o-tolyl) and test in parallel.

- Key metrics : IC50, ligand efficiency (LE), and lipophilic ligand efficiency (LLE). Correlate with computational descriptors (e.g., polar surface area) .

- Statistical analysis : Use ANOVA to confirm significance (p<0.05) across ≥3 replicates .

Q. What strategies mitigate solubility challenges during in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) with PBS for cell-based assays.

- Cyclodextrin complexation : Prepare 2-hydroxypropyl-β-cyclodextrin inclusion complexes to enhance dissolution .

Data Interpretation and Reporting

Q. How to address discrepancies between computational predictions and experimental bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.